molecular formula C8H10N3O6S- B12302961 Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester

Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester

Cat. No.: B12302961
M. Wt: 276.25 g/mol
InChI Key: BISPBXFUKNXOQY-RITPCOANSA-M
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Preparation Methods

The synthesis of Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[321]oct-3-en-6-yl] ester involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield .

Chemical Reactions Analysis

Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester has several scientific research applications:

Mechanism of Action

Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester exerts its effects by inhibiting beta-lactamase enzymes. These enzymes are responsible for the degradation of beta-lactam antibiotics. By inhibiting these enzymes, the compound protects beta-lactam antibiotics from degradation, allowing them to effectively target and kill bacteria. The molecular targets include specific serine-beta-lactamases, and the pathways involved are related to the inhibition of these enzymes .

Comparison with Similar Compounds

Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

Properties

Molecular Formula

C8H10N3O6S-

Molecular Weight

276.25 g/mol

IUPAC Name

[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] sulfate

InChI

InChI=1S/C8H11N3O6S/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16)/p-1/t5-,6+/m1/s1

InChI Key

BISPBXFUKNXOQY-RITPCOANSA-M

Isomeric SMILES

CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)[O-]

Canonical SMILES

CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)[O-]

Origin of Product

United States

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